molecular formula C10H9NO2S B5258370 N-(furan-2-ylmethyl)thiophene-2-carboxamide

N-(furan-2-ylmethyl)thiophene-2-carboxamide

Cat. No.: B5258370
M. Wt: 207.25 g/mol
InChI Key: AUELCNAPLMONQW-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)thiophene-2-carboxamide is a heterocyclic compound that features both furan and thiophene rings. These rings are known for their significant roles in medicinal chemistry due to their unique electronic properties and biological activities. The compound is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.

Mechanism of Action

Target of Action

N-(furan-2-ylmethyl)thiophene-2-carboxamide, also known as N-(2-furylmethyl)-2-thiophenecarboxamide, primarily targets enzymes such as urease , acetylcholinesterase (AChE) , and butyrylcholinesterase (BChE) . These enzymes play crucial roles in various biological processes. Urease is involved in the hydrolysis of urea into ammonia and carbon dioxide, while AChE and BChE are key enzymes in the nervous system, responsible for the breakdown of acetylcholine and butyrylcholine, respectively .

Mode of Action

The compound interacts with its targets by inhibiting their activities. For instance, it has shown significant inhibitory effects against urease, AChE, and BChE . The compound’s interaction with these enzymes results in a decrease in their activity, leading to changes in the biochemical processes they are involved in .

Biochemical Pathways

The inhibition of urease, AChE, and BChE affects several biochemical pathways. The inhibition of urease can impact the urea cycle, which is crucial for nitrogen excretion. On the other hand, the inhibition of AChE and BChE can affect cholinergic neurotransmission, which is vital for signal transmission in the nervous system .

Result of Action

The inhibition of urease, AChE, and BChE by this compound can lead to various molecular and cellular effects. For example, the inhibition of urease can affect the regulation of pH in the gastrointestinal tract and the urinary system. The inhibition of AChE and BChE can lead to an increase in the concentration of acetylcholine in the synaptic cleft, potentially affecting nerve impulse transmission .

Preparation Methods

Synthetic Routes and Reaction Conditions

N-(furan-2-ylmethyl)thiophene-2-carboxamide can be synthesized through the reaction of thiophene-2-carboxylic acid with furan-2-ylmethylamine. The reaction typically involves the formation of an amide bond between the carboxylic acid group of thiophene-2-carboxylic acid and the amine group of furan-2-ylmethylamine. This can be achieved using coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .

Chemical Reactions Analysis

Types of Reactions

N-(furan-2-ylmethyl)thiophene-2-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(furan-2-ylmethyl)thiophene-2-carboxamide has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(furan-2-ylmethyl)thiophene-2-carboxamide is unique due to the presence of both furan and thiophene rings, which confer distinct electronic properties and biological activities. This dual-ring structure enhances its versatility in various chemical reactions and its potential as a multifunctional compound in medicinal chemistry .

Properties

IUPAC Name

N-(furan-2-ylmethyl)thiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO2S/c12-10(9-4-2-6-14-9)11-7-8-3-1-5-13-8/h1-6H,7H2,(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUELCNAPLMONQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CNC(=O)C2=CC=CS2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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